2-(Dimethylamino)benzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-(dimethylamino)benzenesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-10(2)7-5-3-4-6-8(7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12) |
InChI Key |
KJNYEWTXPWPZKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Direct Synthesis Approaches to 2-(Dimethylamino)benzenesulfonamide
Direct synthesis of this compound can be approached through two primary retrosynthetic disconnections: forming the amide bond from a pre-existing sulfonyl chloride (amidation) or constructing the sulfonyl group on a dimethylaniline precursor (sulfonylation).
A prevalent strategy for synthesizing sulfonamides is the reaction of a sulfonyl chloride with ammonia or an amine. utdallas.eduunishivaji.ac.in For this compound, this involves the precursor 2-(dimethylamino)benzenesulfonyl chloride.
The synthesis proceeds in two conceptual steps:
Formation of 2-(Dimethylamino)benzenesulfonyl Chloride: This intermediate can be prepared by the chlorosulfonation of N,N-dimethylaniline. However, this reaction must be carefully controlled to favor ortho-substitution and to prevent undesired side reactions, as the dimethylamino group is a strong activating group. utdallas.edu Alternative methods, such as those used for preparing substituted benzenesulfonyl chlorides, involve reacting the corresponding sulfonic acid salt with agents like phosgene or phosphorus pentachloride. google.comorgsyn.org
Amidation: The resulting 2-(dimethylamino)benzenesulfonyl chloride is then reacted with ammonia. This nucleophilic substitution reaction, where ammonia attacks the electrophilic sulfur atom, displaces the chloride leaving group to form the final sulfonamide product. unishivaji.ac.in The reaction is typically performed in a suitable solvent, and the conditions are generally mild. nih.govnih.gov
This pathway is analogous to the well-established synthesis of other aminobenzenesulfonamides, where a nitrobenzenesulfonyl chloride is first reacted with ammonia and then the nitro group is subsequently reduced to an amine. prepchem.comsciencemadness.org
An alternative direct approach involves introducing the sulfonyl group onto an aniline derivative.
Direct Sulfonylation of N,N-Dimethylaniline: The direct reaction of N,N-dimethylaniline with a sulfonating agent like chlorosulfonic acid can install the chlorosulfonyl group, which is then converted to the sulfonamide. google.comgoogle.com A significant challenge with this method is controlling the regioselectivity, as the powerful ortho-, para-directing dimethylamino group can lead to a mixture of isomers. utdallas.edu The reaction of dimethylaniline with benzenesulfonyl chloride has been noted to produce complex mixtures, including dye-stuffs, indicating the high reactivity of the aniline substrate. core.ac.uk
Photoredox-Catalyzed Sulfonylation: Modern synthetic methods offer more controlled alternatives. For instance, a visible-light-mediated photoredox catalysis allows for the direct sulfonylation of aniline derivatives using bench-stable sulfinate salts. rsc.org This method provides a mild and robust protocol that could be adapted for the synthesis of this compound, potentially offering better regioselectivity and functional group tolerance. rsc.org
Synthesis of Benzenesulfonamide (B165840) Derivatives Incorporating Dimethylamino Moieties
The synthesis of more complex molecules that feature the this compound scaffold or related structures often employs a wider range of synthetic transformations.
Aldol-type condensation reactions are a powerful tool for forming new carbon-carbon bonds. sigmaaldrich.comnih.govorgsyn.org In the context of sulfonamide synthesis, this often involves reacting a precursor containing an active methylene group or an amino group with an aldehyde or ketone. A common substrate for these reactions is a benzenesulfonamide derivative that is further functionalized with a dimethylamino-substituted aldehyde.
A key example is the Knoevenagel condensation, where an active methylene compound reacts with an aldehyde. Research has demonstrated the synthesis of complex heterocyclic benzenesulfonamides through the condensation of an intermediate thiazolone-benzenesulfonamide with various aldehydes, including 4-(dimethylamino)benzaldehyde. unishivaji.ac.ingoogle.com This reaction typically occurs under reflux in a solvent like glacial acetic acid with a base such as sodium acetate to facilitate the condensation. unishivaji.ac.in
Another strategy involves the reductive amination of an aldehyde with a primary amine. For example, a benzenesulfonamide containing a primary amine tail can be reacted with a dimethylamino-substituted benzaldehyde, followed by reduction with a reagent like sodium borohydride to form the secondary amine linkage. sciencemadness.org
Table 1: Examples of Condensation Reactions for Synthesizing Benzenesulfonamide Derivatives
| Reaction Type | Benzenesulfonamide Substrate | Carbonyl Compound | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|---|
| Knoevenagel Condensation | 4-((4-Oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide | 4-(Dimethylamino)benzaldehyde | Glacial Acetic Acid, Sodium Acetate, Reflux | (E)-4-(5-(4-(Dimethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamide | google.com |
| Reductive Amination | 4-(3-(2-aminoethyl)ureido)benzenesulfonamide | 4-(Dimethylamino)benzaldehyde | Dry MeOH, Et₃N, 0 °C; then NaBH₄ | 4-(3-(2-((4-(dimethylamino)benzyl)amino)ethyl)ureido)benzenesulfonamide | sciencemadness.org |
Nucleophilic substitution is a fundamental reaction for constructing benzenesulfonamide derivatives. These reactions can involve the sulfonamide nitrogen acting as a nucleophile or the aromatic ring undergoing nucleophilic aromatic substitution (SNAr).
N-Alkylation/N-Arylation: The nitrogen atom of a primary sulfonamide can be deprotonated by a base (e.g., calcium hydride) to form a nucleophilic anion, which can then be alkylated or arylated by reacting with an appropriate halide. google.com
SNAr Reactions: In cases where the benzene (B151609) ring is activated by strongly electron-withdrawing groups (like a nitro group) at the ortho or para position, direct nucleophilic substitution of a leaving group (e.g., a halide) on the ring by an amine is possible. For instance, a fluorinated nitrobenzene can react with an amine under basic conditions to form a new C-N bond.
Copper-Catalyzed Cross-Coupling: The Ullmann condensation, a copper-catalyzed nucleophilic substitution, is a classic method for forming C-N bonds. This reaction can couple an aryl halide with an amine or a sulfonamide, often requiring high temperatures.
Table 2: Examples of Nucleophilic Substitution Reactions
| Reaction Type | Substrate 1 | Substrate 2 | Reagents/Conditions | General Product Type | Reference(s) |
|---|---|---|---|---|---|
| N-Alkylation | N-sulfonylated intermediate | Alkylating agent (e.g., benzyl chloride) | CaH₂, DMF, 50–55 °C | N-alkylated sulfonamide | google.com |
| SNAr | 5-Fluoro-2-nitro-phenylamine | Amine | Basic conditions | N-Aryl aniline derivative | |
| Ullmann-type Coupling | Aryl Halide (e.g., substituted phenyl bromide) | Amine | CuI, L-proline, K₃PO₄, DMSO | N-Aryl amine derivative |
Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds and palladium- or nickel-catalyzed cross-coupling reactions to build molecular complexity efficiently.
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds between aryl halides and amines/sulfonamides, although the lower nucleophilicity of sulfonamides can present challenges. Nickel catalysis, especially when combined with photosensitizers, has emerged as a highly efficient method for the sulfonamidation of aryl and heteroaryl halides. Other strategies include the palladium-catalyzed cross-coupling of benzene sulfonyl hydrazides with benzyltrimethylammonium salts to form diarylmethanes via C-S and C-N bond cleavage. nih.gov
C-H Functionalization: Direct C-H functionalization avoids the need for pre-functionalized starting materials. Metal-free approaches have been developed for the C(sp³)–H functionalization of aliphatic sulfonamides. google.com For aromatic systems, directed C-H sulfonylation has been achieved using transition-metal catalysts. rsc.org These cutting-edge methods provide novel pathways to structurally diverse benzenesulfonamide derivatives.
Table 3: Examples of C-H Functionalization and Cross-Coupling Strategies
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Reagents | General Product Type | Reference(s) |
|---|---|---|---|---|---|
| Photosensitized Ni-Catalysis | Aryl/Heteroaryl Halide | Sulfonamide | Ni(glyme)Cl₂, Ir photocatalyst, Light | N-Aryl/Heteroaryl Sulfonamide | |
| Pd-Catalyzed Cross-Coupling | Benzene Sulfonyl Hydrazide | Benzyltrimethylammonium Salt | Pd(OAc)₂, Xantphos | Diaryl Methane | nih.gov |
| Dual Cu/Visible Light Catalysis | Phenylsulfinic Acid Derivative | Aryl Azide | CuCN, Visible Light | Benzenesulfinamide Derivative | prepchem.com |
Mechanistic Elucidation of Synthetic Transformations
Understanding the underlying mechanisms of synthetic transformations is crucial for optimizing reaction conditions and extending the scope of the methodology. The reactivity of the starting materials and the efficiency of the catalysts are governed by electronic and steric factors that can be rationally manipulated. For instance, some modern sulfonamide syntheses proceed through radical coupling mechanisms, which differ significantly from classical nucleophilic substitution pathways. researchgate.net
The nature of substituents on the aromatic ring significantly influences the reactivity of the precursors used in benzenesulfonamide synthesis. Electron-withdrawing groups (EWGs), such as nitro (–NO₂) or fluoro (–F), can alter the electron density of the reaction center, affecting bond formation and the stability of intermediates. In the synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives, precursors containing EWGs like a 4-nitro group are effectively used, yielding the desired product. nih.gov
Conversely, strong electron-donating groups (EDGs), such as the dimethylamino moiety (–N(CH₃)₂), also exert a powerful influence. The 4-dimethylamino group, a strong EDG, has been observed to decrease the stability of certain intermediates by donating electron density through the aromatic ring. nih.gov This electronic effect can weaken key bonds in an adduct, thereby altering the reaction pathway or efficiency. nih.gov Establishing a proper balance between the electronic nature of substituents and their position on the ring is therefore critical for achieving the desired biological or chemical activity. nih.gov
Catalysis is fundamental to the efficiency and selectivity of many synthetic routes for benzenesulfonamides. Earth-abundant and non-toxic catalysts are increasingly favored. For instance, a dual system of copper and visible light has been developed for the S(O)₂–N coupling of phenylsulfinic acid derivatives and aryl azides, providing a redox-neutral pathway to sulfonamides. researchgate.net
In other cases, simple and mild catalysts are highly effective. One-pot syntheses have been developed using silica gel to promote the intramolecular cyclization of ynamides, offering an economical alternative to transition metals. organic-chemistry.org The synthesis of diaryl sulfonamides has been achieved using a combination of iron (Fe) and copper (Cu) catalysts. thieme.de Furthermore, microwave-assisted syntheses can be significantly enhanced with catalytic systems; the use of just 1% mol of the Lewis acid Erbium triflate (Er(OTf)₃) has been shown to produce 1,2-disubstituted benzimidazoles in very high yields under solvent-free conditions. mdpi.com
Optimization of Reaction Conditions and Yields
The optimization of reaction parameters such as solvent, temperature, catalyst, and base is essential for maximizing product yields and ensuring the scalability of a synthetic method. For the dual copper and visible-light-catalyzed synthesis of benzenesulfonamides, a screen of different copper species revealed that CuCN was the optimal catalyst, providing the target product in 61% yield. researchgate.net
The choice of solvent and base is also critical. In the synthesis of triazinyl-benzenesulfonamide conjugates, replacing an organic solvent system (DMF) with a water-based one using sodium carbonate (Na₂CO₃) led to several times higher product yields. nih.gov However, this water-based condition was less suitable for certain substrates, for which other bases like triethylamine (TEA) were explored, though they did not represent an optimal solution. nih.gov The yields of N-sulfonylated 2-aminothiazoles are also highly dependent on the substituent on the benzenesulfonyl chloride, with yields ranging from 70% for a 4-nitro substituent to 88% for a 4-bromo substituent under similar conditions. nih.gov This demonstrates that a combination of electronic effects and optimized reaction conditions dictates the ultimate efficiency of the synthesis.
Table 2: Optimization of Reaction Yields for Substituted Benzenesulfonamides
| Precursor Substituent | Reagents/Conditions | Yield | Source |
| 4-Nitro | 4-nitrobenzenesulfonyl chloride, NaOAc, H₂O, 80-85°C, 4h | 70% | nih.gov |
| 4-Fluoro | 4-fluorobenzenesulfonyl chloride, NaOAc, H₂O, 80-85°C, 8h | 82% | nih.gov |
| 4-Bromo | 4-bromobenzenesulfonyl chloride, NaOAc, H₂O, 80-85°C, 8h | 88% | nih.gov |
| Unsubstituted | Benzenesulfonyl chloride, NaOAc, H₂O, 80-85°C, 6h | 80% | nih.gov |
| - | Phenylsulfinic acid, aryl azide, CuCN, photocatalyst | 61% | researchgate.net |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopic methods are indispensable for confirming the molecular structure of 2-(dimethylamino)benzenesulfonamide, with each technique offering unique insights into its atomic and electronic framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of a related compound, N-(2,3-dimethylphenyl)-benzenesulfonamide, was recorded to confirm its purity and structure. nih.gov For benzenesulfonamide (B165840), a foundational related structure, the proton signals are assigned as follows: a multiplet from δ 7.70 to 7.47 ppm corresponds to the aromatic protons, and a signal at δ 7.33 ppm is attributed to the sulfonamide (SO₂NH₂) protons. chemicalbook.com In another example, 4-methyl-N-(naphthalen-1-yl)benzenesulfonamide, the aromatic protons appear as doublets at δ 7.64 and 7.52 ppm, a multiplet from 7.04-7.00 ppm, and a triplet at 6.89 ppm, while the methyl group protons resonate as a singlet at δ 2.35 ppm. rsc.org
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For 4-methyl-N-(naphthalen-1-yl)benzenesulfonamide, the aromatic carbons show signals at δ 149.4, 143.6, 136.3, 129.3, 127.3, 126.0, 125.2, 121.1, 121.0, and 110.6 ppm, with the methyl carbon appearing at δ 21.5 ppm. rsc.org The use of ¹³C-methylation is an alternative labeling method for proteins, modifying primary amino groups to ¹³C-dimethylamino groups for NMR studies. lsu.edu
Interactive Data Table: Representative NMR Data for Related Benzenesulfonamide Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Benzenesulfonamide | 7.84 (A), 7.70-7.47 (B), 7.33 (C) | Not specified | chemicalbook.com |
| 4-Methyl-N-(naphthalen-1-yl)benzenesulfonamide | 7.64 (d), 7.52 (d), 7.18 (d), 7.04-7.00 (m), 6.89 (t), 6.73 (d), 3.64 (s), 2.35 (s) | 149.4, 143.6, 136.3, 129.3, 127.3, 126.0, 125.2, 121.1, 121.0, 110.6, 55.6, 21.5 | rsc.org |
| N-(2,3-dimethylphenyl)-benzenesulfonamide | Spectra recorded for characterization | Spectra recorded for characterization | nih.gov |
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in a molecule by their vibrational frequencies. In benzenesulfonamide derivatives, key vibrational modes include those of the sulfonamide group and the aromatic ring.
For (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide, the S-N stretching mode is observed experimentally at 841 cm⁻¹. researchgate.net The SO₂ stretching modes in sulfonamides are typically found in the range of 1358-1130 cm⁻¹. researchgate.net The purity and structure of N-(2,3-dimethylphenyl)-benzenesulfonamide were also confirmed by recording its infrared spectrum. nih.gov The FTIR spectrum of p-{[p-(dimethylamino)phenyl]azo}benzenesulfonic acid, sodium salt, shows characteristic absorption bands that help in its identification. spectrabase.com
Interactive Data Table: Characteristic FTIR Frequencies for Related Benzenesulfonamide Compounds
| Compound | Key Vibrational Mode | Experimental Frequency (cm⁻¹) | Reference |
| (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide | S-N stretching | 841 | researchgate.net |
| Sulfonamide derivatives | SO₂ stretching | 1358-1130 | researchgate.net |
| N-(2,3-dimethylphenyl)-benzenesulfonamide | Full spectrum recorded | Not specified | nih.gov |
| p-{[p-(dimethylamino)phenyl]azo}benzenesulfonic acid, sodium salt | Full spectrum recorded | Not specified | spectrabase.com |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For benzenesulfonamide, the absorption maxima are observed at 218 nm and 264 nm. sielc.com The UV-Vis spectrum of a Schiff base ligand derived from 4-(dimethylamino)benzaldehyde shows distinct absorption bands. researchgate.net The pH-dependent UV-Vis spectra of 4-N,N-dimethyl-2-nitro-1,4-benzenediamine-functionalized polymers have also been studied, demonstrating shifts in absorption maxima with changing pH. researchgate.net
Interactive Data Table: UV-Vis Absorption Maxima for Benzenesulfonamide and Related Compounds
| Compound | Absorption Maxima (λmax, nm) | Reference |
| Benzenesulfonamide | 218, 264 | sielc.com |
| (2E)-3-[4-(dimethylamino) phenyl]acrylaldehyde | Spectrum recorded | researchgate.net |
| 4-N,N-dimethyl-2-nitro-1,4-benzenediamine-functionalized PVAm | pH-dependent | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing valuable data on bond lengths, bond angles, and intermolecular interactions.
The crystal structure of N-(2,3-dimethylphenyl)benzenesulfonamide has been determined to be orthorhombic with cell parameters a = 6.3969 (5) Å, b = 8.8767 (6) Å, and c = 23.082 (2) Å. nih.gov In this structure, the two benzene (B151609) rings are tilted relative to each other by 64.8 (1)°. nih.gov For comparison, in N-(2,6-dimethylphenyl)benzenesulfonamide, the crystal system is monoclinic with a dihedral angle of 44.9 (1)° between the aromatic rings. nih.gov The crystal structure of a Schiff base ligand, 2-(4-(dimethylamino)benzylideneamino)-3-aminomaleonitrile, has also been elucidated, with the calculated bond lengths and angles showing good agreement with the X-ray data. researchgate.net
Interactive Data Table: Crystallographic Data for Related Benzenesulfonamide Derivatives
| Compound | Crystal System | Cell Parameters (Å) | Dihedral Angle (°) | Reference |
| N-(2,3-dimethylphenyl)benzenesulfonamide | Orthorhombic | a = 6.3969, b = 8.8767, c = 23.082 | 64.8 | nih.gov |
| N-(2,6-dimethylphenyl)benzenesulfonamide | Monoclinic | a = 5.2133, b = 17.971, c = 14.040, β = 91.681° | 44.9 | nih.gov |
| 2-(4-(dimethylamino)benzylideneamino)-3-aminomaleonitrile | Not specified | Not specified | Not specified | researchgate.net |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, this technique provides definitive confirmation of its identity. The nominal molecular weight of this compound (C8H12N2O2S) is 200.26 g/mol . sigmaaldrich.com
Upon ionization in a mass spectrometer, the molecule will generate a molecular ion peak ([M]⁺) corresponding to its molecular weight. The subsequent fragmentation of this molecular ion provides a characteristic fingerprint. The fragmentation of sulfonamides is well-characterized and typically involves the cleavage of the sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds.
A plausible fragmentation pathway for this compound would involve the following key steps:
Formation of the benzenesulfonyl cation : Cleavage of the S-N bond would result in the formation of the 2-(dimethylamino)benzenesulfonyl cation.
Loss of SO2 : A common fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO2), which would lead to a significant fragment ion.
Cleavage of the dimethylamino group : Fragmentation can also be initiated by the cleavage of the dimethylamino group from the benzene ring.
Formation of characteristic sulfonamide fragments : The fragmentation of the sulfonamide group itself can lead to characteristic ions.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 201.06923 |
| [M+Na]⁺ | 223.05117 |
| [M-H]⁻ | 199.05467 |
| [M]⁺ | 200.06140 |
Predicted m/z values for common adducts of 3-(dimethylamino)benzenesulfonamide, which is isomeric with the target compound and expected to have similar mass spectrometric behavior. uni.lu
The mass spectrum of the isomeric N,N-Dimethylbenzenesulfonamide shows a molecular ion at m/z 185, which further highlights the stability of the core structure under ionization. nih.gov The fragmentation of the parent compound, benzenesulfonamide, also provides insight, with characteristic fragments that can be used as a reference. nih.gov The analysis of these patterns allows for the unambiguous identification of this compound and differentiation from its isomers.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT, HF, M06-2X)
Quantum chemical calculations are fundamental tools for investigating the molecular properties of 2-(Dimethylamino)benzenesulfonamide. Among the most utilized methods are Density Functional Theory (DFT), Hartree-Fock (HF), and the Minnesota Functionals (like M06-2X).
Hartree-Fock (HF): This is a foundational ab initio method that solves the Schrödinger equation for a multi-electron system. However, a known limitation is its neglect of electron correlation, which can affect the accuracy of certain calculations. researchgate.net
Density Functional Theory (DFT): DFT methods, such as the popular B3LYP and B3PW91 functionals, have become a mainstay in computational chemistry. mkjc.inresearchgate.net They offer a robust balance of computational efficiency and accuracy by including electron correlation effects, making them highly reliable for determining the molecular properties of medium to large-sized molecules. researchgate.net
M06-2X Functional: This is a high-nonlocality hybrid meta-GGA functional. researchgate.net It is specifically parameterized for non-metallic elements and is recognized for its strong performance in studies of thermochemistry, kinetics, and particularly noncovalent interactions, which are crucial in understanding molecular conformations. researchgate.netgrafiati.com
These computational approaches form the basis for a detailed exploration of the molecule's geometry, electronic nature, and reactivity.
Molecular Geometry Optimization
Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. chemrxiv.org This process yields crucial structural parameters, including bond lengths, bond angles, and dihedral (torsion) angles, which define the molecule's shape. nih.govnih.gov
While specific optimized parameters for this compound are not detailed in the provided search results, a comparison with typical bond lengths in related sulfonamides provides valuable context.
| Parameter | Typical Value (Å or °) | Reference Compound |
|---|---|---|
| S=O Bond Length | ~1.424 Å | A benzenesulfonamide derivative mkjc.in |
| C-S Bond Length | ~1.783 Å | A benzenesulfonamide derivative mkjc.in |
| C-N Bond Length | ~1.412 Å | A benzenesulfonamide derivative mkjc.in |
| O-S-O Bond Angle | ~119.6° | A benzenesulfonamide derivative mkjc.in |
| C-S-N Bond Angle | ~106.5° | 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide researchgate.net |
Electronic Structure Analysis (HOMO-LUMO Energy Gaps)
The electronic properties of a molecule are primarily understood through its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
HOMO: Represents the orbital from which an electron is most likely to be donated, acting as an electron donor.
LUMO: Represents the orbital to which an electron is most likely to be accepted, acting as an electron acceptor.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily polarized and thus more chemically reactive. researchgate.net
In sulfonamide derivatives, the distribution of these orbitals is telling. For example, in related sulfonamides, the electron density of the HOMO level is often concentrated on the electron-rich benzenesulfonamide ring and the amino group. researchgate.net The LUMO's electron density, conversely, may be localized on other parts of the molecule, such as a pyridine (B92270) ring in sulfadiazine. researchgate.net This separation indicates the pathway of intramolecular charge transfer upon electronic excitation.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Compound 2B (Azo-based) | - | - | 3.758 |
| Compound 2C (Azo-based) | - | - | 3.750 |
| Compound 22 (Thiazole) | - | - | 5.805 |
| Compound 25 (Thiazole) | - | - | 0.384 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool for visualizing the electronic charge distribution across a molecule's surface. nih.gov It helps identify regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to attack by electrophiles.
Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to attack by nucleophiles.
Green: Represents areas of neutral or zero potential. nih.gov
For a molecule like this compound, one would anticipate seeing negative potential (red/yellow) localized around the electronegative oxygen atoms of the sulfonyl group and the lone pair of the dimethylamino nitrogen. nih.gov Conversely, positive potential (blue) would likely be found around the hydrogen atoms, particularly any N-H protons if present in an analogue. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. mkjc.in It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. nih.gov A key parameter in NBO analysis is the stabilization energy, E(2), which quantifies the strength of these interactions. A larger E(2) value indicates a more significant interaction between the electron donor and acceptor orbitals. nih.gov
In molecules containing groups like dimethylamino and sulfonamide, common interactions include the delocalization of lone pair (LP) electrons from nitrogen or oxygen atoms into adjacent anti-bonding orbitals (e.g., n→π* or n→σ*). nih.gov For example, an NBO analysis might reveal the transfer of electron density from a lone pair on the nitrogen of the dimethylamino group to an anti-bonding orbital within the benzene (B151609) ring, stabilizing the molecule.
Fukui Function Analysis
Fukui functions are used in computational chemistry to describe local reactivity within a molecule. mkjc.inscm.com They pinpoint which atoms are most susceptible to different types of chemical attack by analyzing the change in electron density as an electron is added or removed. The primary Fukui indices are:
f+: Predicts the site for a nucleophilic attack (where an electron is accepted).
f-: Predicts the site for an electrophilic attack (where an electron is donated).
f0: Predicts the site for a radical attack.
This analysis provides a more quantitative and site-specific view of reactivity than MEP maps, highlighting the specific atoms most likely to participate in a chemical reaction. mkjc.in
Vibrational Frequency Analysis and Comparison with Experimental Data
Theoretical vibrational frequency analysis is used to predict a molecule's infrared (IR) and Raman spectra. researchgate.net By calculating the vibrational modes and their corresponding frequencies, scientists can make detailed assignments of experimental spectral data. mdpi.com Often, the calculated frequencies are scaled by a specific factor to correct for systematic errors in the computational method and to achieve better agreement with experimental values. researchgate.net
For this compound, the vibrational spectrum would be characterized by the modes of its constituent functional groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| -SO₂- (Sulfonyl) | Asymmetric & Symmetric Stretching | 1382 - 1266 researchgate.net |
| -N(CH₃)₂ (Dimethylamino) | Torsional & Stretching Modes | ~190 ± 20 (Torsional) mdpi.com |
| Aromatic Ring | C-H Stretching | 3064 - 3048 researchgate.net |
| Aromatic Ring | C=C Stretching | 1638 - 1516 researchgate.net |
| C-N | Stretching | 1248 - 1120 researchgate.net |
The excellent agreement often found between scaled theoretical frequencies and experimental spectra validates the accuracy of the optimized molecular structure and provides a powerful link between theory and experiment. scirp.org
Optoelectronic Characteristics and Bandgap Energy Theory
The optoelectronic properties of benzenesulfonamide derivatives are a key area of investigation, as they determine the potential of these compounds in various electronic and photonic applications. Theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding these characteristics.
A pivotal parameter derived from these studies is the bandgap energy (Eg), which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This value is instrumental in defining a material's electrical conductivity and optical properties. For instance, a study on 4-((4-(dimethylamine) benzylidene) amino)-N-(thiazol-2-yl) benzenesulfonamide, a related compound, calculated its bandgap energy to be 4.1 eV in ethanol and 4.9 eV in acetone. edu.krd Such wide bandgap energies are characteristic of materials with potential use in applications like solar cells, transistors, and photovoltaics. edu.krd
The determination of bandgap energy is a powerful tool for designing novel semiconductor devices. edu.krd The optical properties of semiconductor materials, such as their refractive index and dielectric constant, are directly influenced by the bandgap energy. edu.krdresearchgate.net For example, the reflectivity of a material shows an inverse correlation with its bandgap energy. edu.krd Theoretical investigations into compounds like 4-((2-hydroxy-3-methoxybenzylidene)amino)-N-(thiazol-2-yl) benzene sulfonamide have utilized DFT calculations with the B3LYP functional to explore their electronic structure and predict parameters like global hardness, softness, electronegativity, and chemical potential, all of which are related to the HOMO-LUMO gap. researchgate.net These computational approaches allow for the efficient screening and design of new materials with tailored optoelectronic properties for specific applications.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as a benzenesulfonamide derivative, and a biological target, typically a protein or nucleic acid.
Ligand-Receptor Binding Interactions
Molecular docking studies have been instrumental in elucidating the binding interactions of benzenesulfonamide derivatives with various biological receptors. For example, in studies involving human carbonic anhydrase (hCA) isozymes, docking simulations have shown that the sulfonamide group's nitrogen atom interacts with the zinc ion (Zn2+) in the enzyme's active site. nih.gov This interaction is a cornerstone of the inhibitory activity of these compounds. Furthermore, an oxygen atom of the sulfonamide group often forms a hydrogen bond with the main-chain nitrogen of a key amino acid residue, such as Thr199, further stabilizing the complex. nih.gov
In the context of DNA binding, molecular docking has revealed that N-substituted benzenesulfonamide compounds can locate in the minor groove of DNA. nih.gov The binding is stabilized by hydrogen bonding between the oxygen atoms of the sulfonamide group and nucleotides like deoxyguanosine (DG10 and DG16). nih.gov Similarly, in studies targeting the β2-adrenergic receptor (β2AR), docking simulations have identified key amino acid residues like SER 207, PHE 289, LYS 305, and ASP 192 as crucial for stabilizing the receptor-ligand interactions. nih.gov These detailed interaction maps are vital for the rational design of more potent and selective inhibitors.
Prediction of Binding Energies and Modes
A primary goal of molecular docking is to predict the binding energy of a ligand-receptor complex, which provides a quantitative measure of the binding affinity. Lower binding energies typically indicate a more stable complex and, often, a more potent inhibitor. For instance, docking studies of sulfonamide derivatives against triosephosphate isomerase have reported binding energies (ΔG) in the range of -6.84 kcal/mol to -7.10 kcal/mol, indicating high affinity.
The prediction of binding modes, or the specific conformation and orientation of the ligand within the active site, is another critical output of docking simulations. nih.gov Studies on benzenesulfonamide derivatives have shown that the conformation of the ligand can vary significantly depending on the specific compound and the target. For example, some derivatives adopt a nearly extended conformation in the active site of hCA, while others may fold to accommodate the steric environment. nih.gov The accuracy of these predictions is crucial, as unanticipated binding modes can present challenges for free energy calculation methods. researchgate.net The development of advanced methods like the variable atomic dielectric MM/GBSA (VAD-MM/GBSA) aims to improve the accuracy of binding affinity calculations for diverse protein-ligand systems. researcher.life
Active Site Pocket Analysis and Ligand Orientation
A detailed analysis of the active site pocket and the orientation of the bound ligand is essential for understanding the structural basis of inhibition and for designing new molecules with improved properties. Docking studies provide a three-dimensional view of how a ligand fits into the binding pocket. For benzenesulfonamide derivatives targeting carbonic anhydrase, the sulfonamide group orients itself to interact with the catalytic zinc ion, while other parts of the molecule can form interactions with surrounding amino acid residues. nih.gov
The orientation of the ligand can be influenced by the crystal packing and the presence of other molecules in the active site. nih.gov In some cases, a ligand may protrude from the active site into the solvent, which can affect the binding of other molecules. nih.gov The analysis of the active site also reveals the importance of specific residues in determining the ligand's binding preference. For example, in the β2-adrenergic receptor, mutagenesis and modeling studies have identified Ser203, Ser204, and Ser207 as key contact residues for the catechol hydroxyl groups of agonists. plos.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models
QSAR models are developed to predict the biological activity of new, untested compounds based on their chemical structure. This allows for the virtual screening of large chemical libraries to identify promising candidates for synthesis and further testing. The development of a reliable QSAR model involves several key steps, including the selection of a representative set of compounds, characterization of their molecular structures using descriptors, and the application of statistical methods to build the model. nih.gov
For benzenesulfonamide derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various isoforms of human carbonic anhydrase. nih.gov These models often use a combination of 2D and 3D molecular descriptors to capture the structural features that are important for activity. nih.gov For example, a QSAR study on the cytotoxic activity of certain benzenesulfonamide derivatives against cancer cell lines used descriptors such as the number of oxygen atoms, moments of inertia, and potential energy terms to build predictive models using multiple linear regression. nih.gov The predictive power of these models is assessed through validation techniques to ensure their reliability. nih.gov Successful QSAR models can guide the design of new analogues with enhanced desired properties. nih.gov
Correlation Between Molecular Descriptors and Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nanobioletters.comacs.orgnih.gov This approach is predicated on the principle that the activity of a molecule is a function of its physicochemical properties, which can be quantified by molecular descriptors. nanobioletters.com For classes of compounds like benzenesulfonamides, QSAR studies are instrumental in designing new derivatives with enhanced potency and in predicting the activity of novel structures. nanobioletters.comnih.govnih.gov
The process involves calculating a variety of molecular descriptors that encode information about the steric, electronic, and hydrophobic features of the molecules. These descriptors are then used as independent variables in statistical models, such as multiple linear regression, to predict the biological activity (the dependent variable). nih.gov Models derived from CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) indicate that biological activity can be effectively enhanced by optimizing steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov
While specific QSAR models for this compound are not detailed in the available literature, studies on analogous benzenesulfonamide derivatives targeting enzymes like carbonic anhydrase or acting as herbicides provide insight into the relevant descriptors. nanobioletters.comnih.govmdpi.com These studies demonstrate that descriptors related to the molecule's shape, charge distribution, and ability to form non-covalent interactions are crucial for their biological function.
Table 1: Representative Molecular Descriptors in QSAR Studies of Sulfonamides
| Descriptor Category | Example Descriptors | Relevance to Molecular Activity |
| Electronic | Dipole Moment, Partial Atomic Charges, HOMO/LUMO Energies | Governs electrostatic interactions, chemical reactivity, and the ability to participate in charge-transfer processes with a biological target. |
| Steric/Topological | Molecular Volume, Surface Area, Shape Indices (e.g., Kappa indices) | Defines the size and shape of the molecule, which is critical for fitting into a receptor's binding site. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, influencing its absorption, distribution, and ability to cross cell membranes. |
| Thermodynamic | Molar Refractivity, Surface Tension | Relates to the molecule's polarizability and the strength of intermolecular van der Waals forces. researchgate.net |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Determines the capacity of the molecule to form specific, directional hydrogen bonds with a target, a key component of molecular recognition. |
This table is interactive. Users can sort the columns to explore the different categories and their relevance.
Simulation of Wave Functional Properties
Wave functional properties are derived from the electron density and wave function of a molecule, offering a detailed picture of its electronic environment. Analyses such as the Localized Orbital Locator (LOL), Electron Localization Function (ELF), and Non-Covalent Interactions (NCI) are used to visualize and understand chemical bonding and intermolecular forces. researchgate.net
The Localized Orbital Locator (LOL) is a computational tool that provides a powerful method for visualizing and analyzing chemical bonding. researchgate.netnih.gov It is based on the kinetic-energy density, a property derived from the molecular wave function. researchgate.net The primary purpose of LOL is to provide a chemically intuitive representation of localized molecular orbitals, which are concentrated in specific regions of a molecule, such as covalent bonds and lone pair regions. ontosight.ai
LOL analysis generates a scalar field within the molecule, where high values (typically LOL > 0.5) indicate regions where electrons are highly localized. researchgate.net This allows for a clear distinction between different types of electronic domains:
Covalent Bonds: Regions of high LOL values are found between bonded atoms, representing the shared electron pairs.
Lone Pairs: High LOL values are also observed in the non-bonding regions corresponding to lone pairs, such as those on the nitrogen and oxygen atoms of this compound. rsc.org
Atomic Cores: The core electron shells of atoms are also regions of high electron localization.
By mapping the topology of the LOL field, one can identify critical points that correspond to attractors for electron localization, providing a quantitative description of the molecule's bonding pattern. researchgate.net This method serves as a visual tool that complements other bonding analyses and provides a faithful representation of electron pair domains as conceptualized in theories like VSEPR. researchgate.net
The Electron Localization Function (ELF) is a widely used method in quantum chemistry to interpret the electronic structure of molecules. wikipedia.orgjussieu.fr It provides a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. wikipedia.org In essence, ELF maps the spatial localization of electron pairs, providing an intuitive visualization of chemical bonds, lone pairs, and atomic shells. wikipedia.orgresearchgate.net
The ELF is a scalar function that is normalized to a range between 0.0 and 1.0:
ELF ≈ 1.0: This value corresponds to perfect electron localization, indicating the presence of a covalent bond, a lone pair, or a core electron shell.
ELF ≈ 0.5: This value is characteristic of a uniform electron gas, where electrons are highly delocalized, as seen in metallic bonding.
Low ELF values: These regions signify areas of low electron density or boundaries between localized domains.
For this compound, an ELF analysis would be expected to show distinct basins of high localization. researchgate.net These would include the C-C and C-H bonds of the benzene ring, the C-N bonds of the dimethylamino group, the S-N and S-O bonds of the sulfonamide group, and the non-bonding lone pairs on the nitrogen and oxygen atoms. wikipedia.org The function provides a clear separation between core and valence electrons and offers a visual confirmation of the VSEPR model's predictions about electron pair arrangements. wikipedia.org
Non-Covalent Interactions (NCI) analysis is a computational technique used to identify and visualize weak interactions both within and between molecules. nih.govchemtools.org These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are fundamental to molecular conformation, crystal packing, and ligand-receptor binding. nih.govnih.gov
The method is based on the relationship between the electron density (ρ) and its derivative, specifically the reduced density gradient (RDG). chemtools.org Regions of non-covalent interaction are characterized by having low electron density and a low reduced density gradient. chemtools.org An NCI plot visualizes these regions as isosurfaces in three-dimensional space. The nature and strength of the interactions are distinguished by coloring the isosurfaces according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. nih.gov
Table 2: Interpretation of NCI Plot Isosurface Colors
| Isosurface Color | Sign of λ₂ | Type of Interaction | Description |
| Blue | Negative | Strong, Attractive | Typically represents hydrogen bonds or strong electrostatic interactions. |
| Green | Near Zero | Weak, Attractive | Indicates van der Waals interactions, such as π-π stacking. |
| Red | Positive | Repulsive | Signifies steric clashes or repulsion between closed-shell electrons. |
This table is interactive. Users can sort the columns to understand the relationship between color, λ₂, and interaction type.
For this compound, NCI analysis could reveal potential intramolecular hydrogen bonds, steric repulsion between the bulky dimethylamino and sulfonamide groups, and intermolecular interactions like hydrogen bonding (e.g., involving the sulfonamide oxygens) and van der Waals forces that would govern its solid-state packing. rsc.orgresearchgate.net
Chemical Reactivity and Derivatization Studies
General Reactivity of the Sulfonamide Moiety
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of many pharmaceutical compounds and a versatile handle in synthetic chemistry. Its reactivity is characterized by the stability of the sulfur-carbon and sulfur-nitrogen bonds, though these can be manipulated under specific conditions. The nitrogen atom of the primary sulfonamide is weakly acidic and can be deprotonated to form an anion, which is a key intermediate in many of its reactions.
The sulfonamide bond is generally stable to hydrolysis under neutral conditions. However, cleavage can be achieved under forcing acidic or alkaline conditions. For instance, heating with strong acids like hydrochloric acid or alkalis such as sodium hydroxide (B78521) can lead to the breaking of the S-N bond, yielding the corresponding sulfonic acid and amine. google.com The hydrolysis of the acetyl group in p-acetamidobenzenesulfonamide, a related compound, can be achieved by boiling in dilute sodium hydroxide solution or with acidic agents, demonstrating a common strategy for deprotection in sulfonamide synthesis. google.com
The sulfonamide group can undergo various substitution reactions, primarily at the nitrogen atom.
N-Alkylation and N-Arylation: The hydrogen atoms on the sulfonamide nitrogen can be replaced with alkyl or aryl groups. This is often achieved by first deprotonating the sulfonamide with a base (like calcium hydride in DMF) to form the corresponding anion, which then acts as a nucleophile to attack an alkylating agent (e.g., alkyl halides). nih.gov This modification can enhance pharmacological properties like potency and bioavailability. nih.gov
Reaction with Electrophiles: The sulfonamide nitrogen can react with various electrophiles. For example, reaction with sulfonyl chlorides in the presence of a base is a common method to form N-sulfonylated products. nih.gov
Reactivity of the Dimethylamino Group
Basicity: The nitrogen atom of the dimethylamino group is basic and can be protonated by strong acids. youtube.com This can complicate reactions carried out under acidic conditions, as protonation converts the electron-donating -N(CH₃)₂ group into a strongly electron-withdrawing -N⁺H(CH₃)₂ group, which deactivates the aromatic ring towards electrophilic attack. youtube.com
Lewis Base Activity: The dimethylamino group can act as a Lewis base, forming complexes with Lewis acids. This can be problematic in reactions like Friedel-Crafts alkylation, where the Lewis acid catalyst (e.g., AlCl₃) can be sequestered by the amino group, rendering it inactive. youtube.com
Conformational Effects: The size of the dimethylamino group can lead to steric hindrance, influencing the conformation of the molecule. Studies on related compounds show that bulky ortho substituents can cause the dimethylamino group to twist out of the plane of the benzene (B151609) ring. rsc.org
Aromatic Ring Reactivity
The reactivity of the benzene ring in 2-(Dimethylamino)benzenesulfonamide is governed by the electronic effects of the two attached substituents.
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. chemistry.coachlibretexts.org The regioselectivity (i.e., the position of attack by the incoming electrophile) is determined by the directing effects of the substituents already on the ring. acs.org
Dimethylamino Group Effect: The -N(CH₃)₂ group is a powerful activating group and an ortho, para-director. youtube.com It donates electron density to the ring, particularly at the positions ortho and para to it, making these sites more nucleophilic and thus more susceptible to attack by electrophiles.
Sulfonamide Group Effect: The -SO₂NH₂ group is a deactivating group and a meta-director. youtube.com It withdraws electron density from the aromatic ring through its strong inductive effect, making the ring less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, leaving the meta positions as the most electron-rich sites for substitution. youtube.com
In this compound, these two groups have opposing effects. The powerful activating and ortho, para-directing dimethylamino group at position 2 will direct incoming electrophiles to positions 4 (para) and 6 (ortho). The deactivating, meta-directing sulfonamide group at position 1 directs towards positions 3 and 5. The outcome of an EAS reaction on this substrate will depend on the specific reaction conditions and the nature of the electrophile, but the strong activating effect of the dimethylamino group generally dominates, favoring substitution at the positions ortho and para to it.
Development of Novel Analogues and Hybrid Compounds
The this compound scaffold is a valuable starting point for the synthesis of novel compounds with potential biological activities. The reactivity of its functional groups allows for extensive derivatization.
Hybrid Compounds: Researchers have synthesized hybrid molecules by combining the benzenesulfonamide (B165840) moiety with other pharmacologically active scaffolds, such as piperazine. nih.gov These hybrid compounds are designed to target multiple biological pathways and have shown promise as antioxidant and enzyme inhibitors. nih.gov
Thiazole Derivatives: Benzenesulfonamides have been coupled with thiazole rings. For instance, chloroacetylated sulfanilamide can be reacted with ammonium thiocyanate to form a thiazole ring, which can be further derivatized by coupling with aromatic aldehydes. rsc.org This approach has led to the development of compounds with potential anticancer activity. rsc.org
Imidazole Derivatives: Novel benzenesulfonamide derivatives bearing functionalized imidazole moieties have been synthesized and evaluated for their antimicrobial activity against multidrug-resistant bacteria. nih.gov
Thiazolo[4,5-d]pyrimidine Derivatives: A series of sulfanilamide derivatives incorporating a thiazolo[4,5-d]pyrimidine core has been synthesized. nih.gov One such derivative, 4-((7-(4-(dimethylamino)phenyl)-5-thioxo-5,6–dihydrothiazolo[4,5-d]pyrimidin-2-yl)amino) benzenesulfonamide, was created to explore potential anticancer properties. nih.gov
Ureido-Tailed Benzenesulfonamides: A drug design strategy incorporating ureidoethylaminobenzyl tails onto benzenesulfonamide scaffolds has been used to create selective inhibitors of human carbonic anhydrase isoforms. nih.gov
These examples highlight the versatility of the benzenesulfonamide core in medicinal chemistry, where modifications to the aromatic ring, the sulfonamide nitrogen, or through hybridization with other heterocycles can lead to the discovery of novel therapeutic agents.
Schiff Base Derivatives
The formation of Schiff bases, or azomethines, involves the condensation reaction of a primary amine with an aldehyde or a ketone. While specific studies detailing the synthesis of Schiff bases directly from this compound are not extensively documented in publicly available literature, the general reaction is a cornerstone of organic synthesis. For instance, the condensation of sulfanilamide with p-dimethylaminobenzaldehyde is a known reaction, suggesting that the amino group of a benzenesulfonamide can react with an aldehyde. acs.org
A plausible synthetic route for a Schiff base derivative of this compound would involve its reaction with a suitable aldehyde, such as benzaldehyde, in the presence of an acid catalyst and a dehydrating agent. The general reaction scheme is as follows:
General Reaction for Schiff Base Formation: this compound + Benzaldehyde ⇌ N-Benzylidene-2-(dimethylamino)benzenesulfonamide + H₂O
Detailed experimental conditions, such as the specific solvent, catalyst, temperature, and reaction time, would need to be optimized for this particular substrate. Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectroscopy, would be crucial for the characterization of the resulting Schiff base.
Hydrazone Derivatives
Hydrazones are another important class of derivatives that can be synthesized from this compound. The synthesis would typically proceed via the formation of a hydrazide intermediate. The sulfonamide nitrogen of this compound can be reacted with a suitable reagent to introduce a hydrazone moiety.
General synthetic strategies for sulfonyl hydrazones often involve the reaction of a sulfonyl chloride with hydrazine to form a sulfonyl hydrazide, which is then condensed with an aldehyde or ketone. nih.govnih.gov A compound structurally related to the target hydrazones, N-(4-((2-(4-(dimethylamino)benzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide, has been reported, indicating the feasibility of forming such linkages. sigmaaldrich.com
The synthesis of hydrazone derivatives of this compound would likely involve a multi-step process, potentially starting with the conversion of the sulfonamide to a more reactive intermediate.
Table of Potential Hydrazone Derivatives and Starting Materials:
| Hydrazone Derivative | Aldehyde/Ketone Reactant |
|---|---|
| N'-(Phenylmethylene)-2-(dimethylamino)benzenesulfonohydrazide | Benzaldehyde |
| N'-(Propan-2-ylidene)-2-(dimethylamino)benzenesulfonohydrazide | Acetone |
This table is illustrative of potential derivatives and the required carbonyl compounds for their synthesis. Specific reaction conditions and yields are not available in the reviewed literature.
Hybrid Structures with Heterocyclic Moieties (e.g., Imidazole, Thiazole, Pyridine)
The incorporation of heterocyclic rings like imidazole, thiazole, and pyridine (B92270) into the structure of this compound can lead to novel compounds with interesting properties.
Imidazole Derivatives: The synthesis of benzenesulfonamide-bearing imidazole derivatives has been reported, although not starting directly from this compound. acs.org These syntheses often involve the construction of the imidazole ring from a precursor that already contains the benzenesulfonamide moiety. For example, a common method is the reaction of an α-haloketone with a sulfonamide-containing amidine.
Thiazole Derivatives: The synthesis of thiazole derivatives containing a sulfonamide group is also an active area of research. sigmaaldrich.comgeniusjournals.org One common synthetic route involves the Hantzsch thiazole synthesis, where a thiourea or thioamide derivative of the sulfonamide is reacted with an α-haloketone. While no specific examples with this compound were found, this general approach could be applicable.
Pyridine Derivatives: The introduction of a pyridine moiety can be achieved through various synthetic strategies, often involving condensation reactions to form the pyridine ring. The reactivity of the amino group in this compound could be exploited to build a pyridine ring onto the molecule, for instance, through reactions with 1,3-dicarbonyl compounds or their equivalents.
Reaction Kinetics and Thermodynamic Considerations
Detailed kinetic and thermodynamic studies specifically on the derivatization reactions of this compound are scarce in the available literature. However, general principles of sulfonamide reactivity can provide some insights.
The kinetics of reactions involving the amino group, such as Schiff base formation, are typically influenced by factors like the steric hindrance around the reacting centers, the electronic nature of the substituents on both the amine and the carbonyl compound, and the pH of the reaction medium.
Studies on related compounds, such as the hydrolysis of p-(Dimethylamino)benzenesulfonyl chloride, can offer some understanding of the reactivity of the sulfonyl group, but direct extrapolation to the derivatization of the amino group of this compound should be done with caution. nih.gov
Structure Activity Relationship Sar Investigations
Impact of Dimethylamino Group Position and Modification on Activity
The position and modification of the dimethylamino group on the benzenesulfonamide (B165840) scaffold are critical determinants of biological activity. While direct studies on 2-(dimethylamino)benzenesulfonamide are limited, research on analogous compounds provides significant insights. For instance, in studies of chalcone (B49325) derivatives, a strong electron-donating group like the 4-dimethylamino group on the B ring was found to result in the weakest inhibition of nitric oxide production, suggesting a decrease in anti-inflammatory potency. nih.gov This effect is attributed to the dimethylamino group's ability to decrease the stability of adducts formed with biological targets, such as glutathione (B108866) (GSH), by destabilizing the crucial C-S bond through electron delocalization across the aromatic ring. nih.gov
Conversely, in the context of azonafide (B1242303) analogues, which are antitumor agents, the introduction of substituents at various positions of a dibenz[de,h]isoquinoline-1,3-dione structure bearing a 2-[2'-(dimethylamino)ethyl] side chain significantly influenced cytotoxicity. nih.gov This suggests that the electronic and steric properties of substituents in proximity to a dimethylamino-containing moiety can modulate activity. For example, analogues with substituents like 10-OCH3, 10-OC2H5, and 10-F showed a better ratio of cardiotoxicity to tumor-cell toxicity than the parent compound. nih.gov
Table 1: Impact of Amino Group Modification on Biological Activity
| Compound/Modification | Target/Assay | Observed Effect | Reference |
| Chalcone with 4-dimethylamino group | Nitric Oxide Production Inhibition | Weakest inhibition, decreased anti-inflammatory potency. | nih.gov |
| Azonafide with 10-OCH3, 10-OC2H5, 10-F substituents | Tumor Cell Cytotoxicity | Improved ratio of cardiotoxicity to tumor-cell toxicity. | nih.gov |
This table is generated based on findings from related but distinct chemical series to illustrate the principle.
Role of the Sulfonamide Moiety in Molecular Recognition
The sulfonamide group is a cornerstone of the biological activity of many benzenesulfonamide derivatives, primarily due to its ability to act as a key recognition element. drugbank.comnih.gov This moiety is crucial for targeting a variety of enzymes, including carbonic anhydrases, acetylcholinesterase, and cyclooxygenase-2. drugbank.comnih.gov
The sulfonamide's acidic proton and the potential for its nitrogen to engage in hydrogen bonding are central to its role in molecular recognition. In a study of 2,6-diarylbenzenesulfonamides, the sulfonamide moiety was shown to be stabilized by through-space NH–π interactions with flanking aromatic rings. sdu.dk This interaction, influenced by substituents on the aromatic rings, can fine-tune the acidity of the sulfonamide. sdu.dk Electron-donating groups on the aromatic rings lead to stronger polar–π interactions, resulting in weaker acids, which can impact the binding affinity to target proteins. sdu.dk
Furthermore, in the context of carbonic anhydrase inhibitors, the sulfonamide group directly coordinates with the zinc ion in the enzyme's active site, a fundamental interaction for inhibitory activity. The geometry and electronic properties of the sulfonamide are therefore paramount for effective molecular recognition and inhibition.
Influence of Aromatic Substituents on Biological Interaction
Substituents on the aromatic ring of benzenesulfonamides play a profound role in modulating their biological interactions. These effects can be both electronic and steric in nature, influencing binding affinity and selectivity.
Studies on 2,6-diarylbenzenesulfonamides have demonstrated that substituents on the flanking aromatic rings can modulate the acidity of the sulfonamide group through through-space effects. sdu.dk This, in turn, affects the strength of interactions with biological targets. In a different context, research on complexes between calix nih.govpyrrole receptors and pyridine (B92270) N-oxide guests has shown that electron-withdrawing substituents on an aromatic ring can significantly enhance binding affinity in aqueous solutions. rsc.orgnih.gov This enhancement is attributed to favorable electrostatic interactions and entropic gains from the desolvation of hydrophobic surfaces. rsc.orgnih.gov For example, a nitro substituent on a phenyl group was found to increase the stability of the complex by a factor of up to 1000. rsc.orgnih.gov
In the development of anti-influenza hemagglutinin inhibitors, the addition of a chloro substituent to the benzenesulfonamide core resulted in reduced clearance and improved pharmacokinetic properties without significantly inhibiting major CYP isoforms. nih.gov This highlights how aromatic substituents can be strategically employed to enhance the drug-like properties of a molecule.
Table 2: Effect of Aromatic Substituents on Binding Affinity
| Compound Series | Substituent Type | Impact on Binding/Activity | Reference |
| 2,6-Diarylbenzenesulfonamides | Electron-donating groups | Weaker sulfonamide acidity, stronger polar-π interactions. | sdu.dk |
| Calix nih.govpyrrole-Pyridine N-oxide complexes | Electron-withdrawing groups (e.g., Nitro) | Significantly increased binding affinity (up to 1000-fold). | rsc.orgnih.gov |
| Benzenesulfonamide anti-influenza agents | Chloro group | Reduced clearance, improved pharmacokinetics. | nih.gov |
Conformational Flexibility and Ligand-Target Complementarity
The conformational flexibility of a ligand and its target is a critical factor in achieving optimal binding and biological activity. Both the ligand and the target can undergo conformational changes upon interaction, a process that can be described by either an "induced fit" or "conformational selection" model. nih.gov
For a molecule like this compound, the rotational freedom around the C-S and C-N bonds allows it to adopt various conformations. This flexibility can be advantageous, enabling the molecule to adapt its shape to fit into a binding pocket. However, significant conformational changes come at a thermodynamic cost, which must be offset by the favorable energy of binding. japtamers.co.uk
The importance of target flexibility is particularly evident in RNA-ligand interactions, where the RNA target can undergo significant conformational changes of up to 6 Å root-mean-square deviation (rmsd) upon ligand binding. nih.gov Modeling these changes is crucial for accurate docking and the design of effective RNA-targeting drugs. nih.gov Similarly, for protein targets, allowing for side-chain and even backbone flexibility in docking simulations can lead to more accurate predictions of binding modes and affinities. nih.gov The interplay between the conformational landscape of the ligand and the plasticity of the biological target ultimately dictates the complementarity and strength of their interaction. nih.govjaptamers.co.uk
Design Principles for Enhanced Selectivity in Molecular Interactions
Achieving selectivity for a specific biological target over others is a primary goal in drug design. For benzenesulfonamide derivatives, several principles can be applied to enhance selectivity.
One key strategy involves exploiting structural differences in the active sites of related targets. For example, in designing carbonic anhydrase inhibitors, selectivity for cancer-associated isoforms (CA IX and XII) over ubiquitous isoforms (CA I and II) can be achieved by modifying the "tail" of the benzenesulfonamide inhibitor. nih.gov These modifications can introduce interactions with non-conserved residues in the active site, thereby conferring isoform specificity. nih.gov
Another principle is the modulation of physicochemical properties through substitution. As seen with anti-influenza agents, strategic placement of a chloro group improved metabolic stability and oral bioavailability, contributing to a better selectivity window. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to identify molecular descriptors that correlate with activity and selectivity, guiding the design of more potent and selective compounds. nih.gov For instance, QSAR analysis of triazinyl-substituted benzenesulfonamides helped identify derivatives with impressive selectivity ratios for hCA II over hCA IX. nih.gov
By combining structural biology insights, computational modeling, and synthetic chemistry, it is possible to design benzenesulfonamide derivatives with finely tuned properties for enhanced selectivity in their molecular interactions. nih.govnih.gov
Mechanistic Insights into Molecular Interactions
Inhibition Mechanisms of Target Enzymes
Carbonic Anhydrase (CA) Isoform Inhibition
Benzenesulfonamide (B165840) derivatives are well-established inhibitors of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes. nih.govnih.gov The primary mechanism of inhibition involves the coordination of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located at the bottom of the enzyme's active site. tandfonline.comnih.gov This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic hydration of carbon dioxide. tandfonline.com The nitrogen atom of the sulfonamide and one of the sulfonyl oxygen atoms form key hydrogen bonds with the backbone NH of Thr199, further stabilizing the inhibitor within the active site. tandfonline.comnih.govnih.gov
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Various Benzenesulfonamide Derivatives
| Compound Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Ureido-substituted benzenesulfonamides | Weak to Potent | 2.8 - 564.9 | 20.3 - >1000 | - |
| Hydrazonobenzenesulfonamides | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |
| Sulfaguanidines | >100,000 | >100,000 | 168 - 921 | 335 - 1451 |
Data compiled from multiple sources. nih.govtandfonline.comnih.gov
Dihydropteroate (B1496061) Synthase (DHPS) Inhibition
Sulfonamides, as a class of compounds, are known to be competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of many microorganisms. nih.govnih.gov They act as structural mimics of the natural substrate, p-aminobenzoic acid (PABA), and compete for binding to the PABA-binding pocket within the DHPS active site. nih.govnih.gov This inhibition disrupts the synthesis of dihydrofolate, a precursor for essential nucleic acids, leading to a bacteriostatic effect. nih.gov
While direct inhibitory data for 2-(Dimethylamino)benzenesulfonamide against DHPS is not specified in the available literature, studies on other benzenesulfonamide derivatives have demonstrated their potential as DHPS inhibitors. For instance, some N-sulfonamide 2-pyridone derivatives have been shown to be potent dual inhibitors of both DHPS and dihydrofolate reductase (DHFR), with IC₅₀ values in the low microgram per milliliter range. nih.govnih.gov Molecular docking studies of related sulfonamides have illustrated their binding mode within the DHPS active site, highlighting interactions with key amino acid residues such as Arg255 and Arg63. researchgate.netnih.gov The antimicrobial activity of various benzenesulfonamide derivatives against a range of bacteria further supports their role as DHPS inhibitors. nih.govharvard.edu
Receptor Tyrosine Kinase (RTK) Modulation
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key receptor tyrosine kinases (RTKs) involved in cell proliferation and angiogenesis, making them important targets in cancer therapy. nih.govnih.govtbzmed.ac.ir Some sulfonamide-containing compounds have been investigated as inhibitors of these kinases. The general mechanism of action for small molecule RTK inhibitors involves binding to the ATP-binding site within the kinase domain, thereby preventing the phosphorylation and activation of the receptor. tbzmed.ac.ir
Although no specific studies detailing the modulation of RTKs by this compound were found, research on other sulfonamide derivatives suggests potential activity. For example, certain sulfonamide derivatives have been shown to inhibit VEGFR-2. nih.gov The dual inhibition of both EGFR and VEGFR pathways is considered an effective strategy in cancer treatment. nih.gov The effect of inhibitors on EGFR can also involve stabilizing the dimeric form of the receptor, which can be influenced by the phosphorylation state of the receptor itself. nih.gov Further screening assays would be necessary to determine if this compound possesses any activity against specific RTKs. nih.gov
Insulysin Inhibition
Insulysin, also known as insulin-degrading enzyme (IDE), is a zinc-metalloprotease responsible for the degradation of insulin (B600854) and other bioactive peptides. researchgate.netbiosynth.comnih.gov Inhibition of insulysin has been explored as a potential therapeutic strategy for type 2 diabetes. While specific studies on the inhibition of insulysin by this compound are not available in the reviewed literature, some older research suggests that hypoglycemic sulfonamides, in general, may possess inhibitory activity against "insulinase". biosynth.comnih.gov More recent studies on insulysin inhibitors have focused on the design of potent and selective compounds, often through structure-based approaches. researchgate.net
Urea (B33335) Transporter (UT) Inhibition
Urea transporters are membrane proteins that facilitate the transport of urea across cell membranes and play a role in the urinary concentrating mechanism. nih.govnih.gov Small molecule inhibitors of urea transporters are being investigated as a novel class of diuretics. nih.gov The screening of compound libraries has led to the identification of various UT inhibitors, including some benzenesulfonamide derivatives. nih.govnih.gov For example, a phenylphthalazine compound containing a benzenesulfonamide moiety, 5-(4-((4-methoxyphenyl) amino) phthalazin-1-yl)-2-methylbenzenesulfonamide, has shown potent inhibition of UT-B with an IC₅₀ value of 0.02 µmol/L for the human transporter. nih.gov However, there is no specific information available on the activity of this compound as a urea transporter inhibitor.
Molecular Basis of Recognition and Binding to Macromolecular Targets
The molecular recognition and binding of this compound and its derivatives to macromolecular targets are primarily governed by the principles of structure-activity relationships, involving specific steric and electronic interactions.
For carbonic anhydrase inhibition, the foundational interaction is the coordination of the sulfonamide group's nitrogen atom to the active site Zn²⁺ ion. nih.gov This is a common feature for all primary sulfonamide inhibitors. The specificity and affinity are then modulated by the "tail" of the molecule, which in this case is the 2-(dimethylamino)phenyl group. This tail can form various non-covalent interactions, such as van der Waals forces and hydrogen bonds, with the amino acid residues that line the active site funnel. nih.govnih.gov
X-ray crystallographic studies of various benzenesulfonamide derivatives complexed with CA isoforms have provided detailed insights into these interactions. nih.govtandfonline.comnih.govpdbj.org For instance, in the complex of a ureido-benzenesulfonamide with hCA II, the inhibitor is stabilized by interactions with hydrophobic residues like Leu198 and a T-shaped π-stacking interaction with His94. nih.gov In another example, the tail of an inhibitor was observed to form two hydrogen bonds with the side chain of Gln92. nih.gov The presence of the dimethylamino group at the ortho position of the benzene (B151609) ring in this compound would be expected to influence its orientation within the active site and its interactions with these key residues. Molecular modeling studies have been used to predict the binding modes of various sulfonamides, and these often correlate well with experimental inhibition data. nih.govnih.gov
In the context of DHPS, the benzenesulfonamide moiety mimics the p-aminobenzoic acid substrate. nih.govnih.gov The binding is characterized by interactions within the PABA-binding pocket. Docking studies of sulfonamide derivatives with DHPS have shown hydrogen bonding between the sulfonyl oxygen atoms and residues like Arg255, and arene-cation interactions between the benzene ring and residues such as Arg63. researchgate.netnih.gov The specific position of the dimethylamino group on the benzene ring would likely affect the precise geometry of these interactions.
Table 2: Key Interacting Residues for Benzenesulfonamide Derivatives with Target Enzymes
| Target Enzyme | Key Interacting Residues | Type of Interaction |
| Carbonic Anhydrase II | Zn²⁺, Thr199, His94, Leu198, Gln92 | Coordination, Hydrogen Bonding, π-stacking, Hydrophobic |
| Dihydropteroate Synthase | Arg255, Arg63, Lys220, Phe189, Ser221 | Hydrogen Bonding, Arene-Cation, Arene-H |
Data compiled from multiple sources. nih.govnih.govresearchgate.netnih.govnih.gov
Q & A
Q. What are the optimal synthetic routes for 2-(Dimethylamino)benzenesulfonamide derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling sulfonamide precursors with dimethylamino-containing reagents under controlled conditions. For example, refluxing in dimethylformamide (DMF) with catalysts like K₂CO₃ and using sulfonyl chlorides as intermediates can achieve yields >90% . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance nucleophilic substitution.
- Temperature : 60–80°C minimizes side reactions.
- Catalysts : Bases (e.g., triethylamine) neutralize HCl byproducts .
- Purification : Recrystallization in methanol or ethanol ensures high purity .
Q. How is structural characterization performed for sulfonamide derivatives like this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and dimethylamino groups (δ 2.8–3.2 ppm) .
- IR : Confirms sulfonamide S=O stretches (1150–1350 cm⁻¹) and N–H bends (3300–3500 cm⁻¹) .
- Mass Spectrometry : ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 328.39 for C₁₆H₁₆N₄O₂S) .
Advanced Research Questions
Q. What crystallographic insights reveal intermolecular interactions in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:
- Hydrogen bonding : N–H···N and C–H···O interactions stabilize crystal packing. For example, N–H···N bonds (2.8–3.0 Å) form 1D chains along the [010] axis .
- Dihedral angles : Aromatic and sulfonyl groups exhibit angles of 70–85°, influencing molecular planarity .
- Crystal parameters : Monoclinic space group P2₁/n with a = 15.630 Å, b = 10.003 Å, c = 22.122 Å, β = 110.66° .
Q. How do structural modifications of the dimethylamino group affect biological activity?
- Methodological Answer :
- Antimicrobial assays : Substituents like trifluoromethyl or benzimidazole enhance activity against S. aureus (MIC: 8–16 µg/mL) by increasing lipophilicity .
- Anticancer screening : MTT assays show IC₅₀ values of 10–50 µM for HeLa cells, correlating with electron-withdrawing groups improving DNA intercalation .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities (ΔG = -8 to -10 kcal/mol) to topoisomerase II .
Q. What challenges arise in resolving contradictory bioactivity data for sulfonamide derivatives?
- Methodological Answer :
- Data normalization : Account for assay variability (e.g., MTT vs. resazurin) by standardizing cell viability protocols .
- SAR analysis : Use 3D-QSAR models to differentiate steric/electronic effects of substituents .
- Meta-analysis : Cross-reference IC₅₀ values with structural databases (PubChem, ChEMBL) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
